1-Anilino-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
1-Anilino-5-oxopyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H12N2O3 and its molecular weight is 220.228. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
1-Anilino-5-oxopyrrolidine-3-carboxylic acid and its derivatives have been utilized in the synthesis and structural analysis of various compounds. For instance, the synthesis of derivatives bearing azole, diazole, and hydrazone moieties from 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid has been explored, revealing promising anticancer and antimicrobial activities against certain cell lines and multidrug-resistant pathogens (Kairytė et al., 2022). Additionally, the synthesis of polysubstituted pyrrolidinones, incorporating both pyrrolidinone parts and other nitrogen-containing heterocyclic fragments, highlights the versatility of this compound in generating new chemical structures with potential pharmacological interest (Burdzhiev & Stanoeva, 2008).
Antioxidant Activity
Studies have focused on synthesizing novel derivatives of this compound to evaluate their antioxidant properties. For instance, derivatives containing various substituents demonstrated potent antioxidant activities, with some showing significantly higher activity than known antioxidants like ascorbic acid (Tumosienė et al., 2019).
Biological Activity and Drug Synthesis
The compound has also been involved in the synthesis and biological activity characterization of novel derivatives. These derivatives, bearing pyrrolidine ring and methylamino residues, were synthesized as potential antibacterial drugs, demonstrating moderate to good activity against certain microbes (Devi et al., 2018). Moreover, the compound has been used in the synthesis of key pharmaceutical intermediates, emphasizing its role in the development of new drug formulations (Kiricojevic et al., 2002).
Mechanism of Action
Target of Action
It is suggested that compounds of this class could potentially interact with gaba-receptors, histamine-n-methyl transferase, and benzodiazepine receptors .
Mode of Action
Based on the potential targets, it can be inferred that the compound might interact with these targets, leading to changes in their function .
Biochemical Pathways
Given the potential targets, it can be inferred that the compound might affect pathways related to gabaergic neurotransmission, histamine metabolism, and benzodiazepine receptor signaling .
Result of Action
It is suggested that compounds of this class could exhibit arrhythmogenic, antiepileptic, anxiolytic, and other types of pharmacological activity .
Biochemical Analysis
Biochemical Properties
1-Anilino-5-oxopyrrolidine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential GABA-receptor antagonist, histamine-N-methyl transferase inhibitor, and benzodiazepine receptor antagonist . These interactions suggest that this compound can exhibit arrhythmogenic, antiepileptic, anxiolytic, and other pharmacological activities .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of this compound have been found to stimulate the division of isolated monkey kidney cells . Additionally, it exhibits analgesic and antihypoxic effects, which further highlight its impact on cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s structure allows it to interact with various receptors and enzymes, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound maintains its stability under specific conditions, but its activity may decrease over extended periods . Long-term in vitro and in vivo studies are necessary to fully understand the temporal effects of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial pharmacological activities, such as analgesic and antihypoxic effects . At higher doses, it may cause toxic or adverse effects. Threshold effects have been observed, indicating that careful dosage control is essential for its safe and effective use .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic flux and the levels of its metabolites can influence its overall biochemical activity . Understanding these pathways is crucial for optimizing its use in research and therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its activity and efficacy in biochemical and pharmacological contexts.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is essential for its activity and function, as it allows the compound to interact with specific biomolecules and exert its effects.
Properties
IUPAC Name |
1-anilino-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-10-6-8(11(15)16)7-13(10)12-9-4-2-1-3-5-9/h1-5,8,12H,6-7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXPYZNMDMQHQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)NC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.